3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one
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Overview
Description
3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a heterocyclic compound that contains both quinoxaline and hydrazone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the condensation of 4-chlorobenzaldehyde with quinoxalin-2(1H)-one hydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoxaline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with a similar heterocyclic structure.
Hydrazones: Compounds containing the hydrazone functional group, which exhibit similar reactivity.
Benzylidene Derivatives: Compounds with the benzylidene moiety, which share similar chemical properties.
Uniqueness
3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is unique due to its combined quinoxaline and hydrazone moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C15H11ClN4O |
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Molecular Weight |
298.73 g/mol |
IUPAC Name |
3-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11ClN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9- |
InChI Key |
BCNKQVYPXHMSLJ-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C\C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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